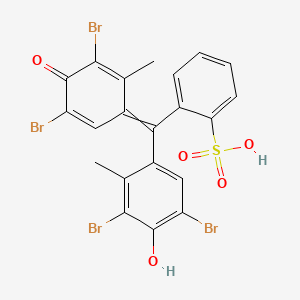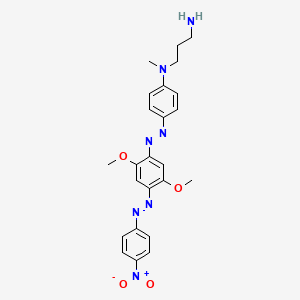
BHQ-2 amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BHQ-2 amine, also known as Black Hole Quencher-2 amine, is a non-fluorescent chromophore used primarily in molecular biology and genomics. It is a dark quencher, meaning it absorbs energy without emitting fluorescence. This property makes it highly effective in applications such as quantitative PCR (qPCR) and other fluorescence-based assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the use of organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In industrial settings, BHQ-2 amine is produced using automated, solid-phase DNA synthesizers. These machines allow for the precise addition of chemical groups to create the desired quencher .
Chemical Reactions Analysis
Types of Reactions
BHQ-2 amine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used in different scientific applications .
Scientific Research Applications
BHQ-2 amine has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of oligonucleotides and other nucleic acid-based compounds.
Biology: Employed in fluorescence-based assays to study gene expression and other cellular processes.
Medicine: Utilized in diagnostic assays for detecting pathogens and genetic mutations.
Industry: Applied in the development of high-throughput screening methods for drug discovery.
Mechanism of Action
BHQ-2 amine exerts its effects through a combination of Förster resonance energy transfer (FRET) and static quenching. In FRET, the quencher absorbs energy from a nearby fluorescent dye, preventing the dye from emitting light. In static quenching, the quencher forms a non-fluorescent complex with the dye, further reducing background fluorescence .
Comparison with Similar Compounds
Similar Compounds
BHQ-1: Another dark quencher with a different absorption range.
BHQ-3: Used for quenching in the near-infrared range.
Uniqueness
BHQ-2 amine is unique due to its broad absorption range (560-670 nm) and its ability to quench a wide array of fluorescent dyes, including ROX, TAMRA, and Texas Red. This makes it highly versatile for multiplexing applications in qPCR and other fluorescence-based assays .
Properties
Molecular Formula |
C24H27N7O4 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
N'-[4-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenyl]-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C24H27N7O4/c1-30(14-4-13-25)19-9-5-17(6-10-19)26-28-21-15-24(35-3)22(16-23(21)34-2)29-27-18-7-11-20(12-8-18)31(32)33/h5-12,15-16H,4,13-14,25H2,1-3H3 |
InChI Key |
MFSYUHISYKRVDL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2OC)N=NC3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4S,8R,9R,10R,11S,14S)-14-(methoxymethyl)-3,10-dimethyl-6-propan-2-yltricyclo[9.3.0.03,7]tetradeca-1,6-diene-4,8,9-triol](/img/structure/B10822932.png)
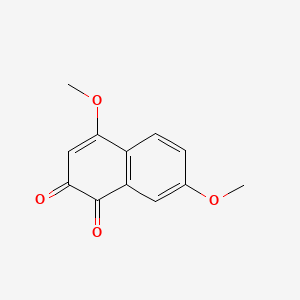
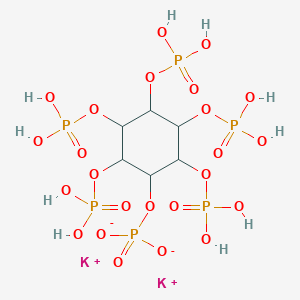
![4-Pentyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one](/img/structure/B10822956.png)
![(4aR,6S,7R,8R,8aS)-6-[[(1R,4S,7S,8R,9R,10R,13S,17S)-9-hydroxy-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yl-16-oxatetracyclo[9.6.0.03,7.013,17]heptadeca-2,11-dien-10-yl]oxy]-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B10822964.png)
![2-[5-(10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,4a,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4-yl)pentanoylamino]-3-(2-methoxyphenyl)propanoic acid](/img/structure/B10822968.png)
![Sodium 2-[(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(3,5-dibromo-4-hydroxy-2-methylphenyl)methyl]benzenesulfonate](/img/structure/B10822974.png)
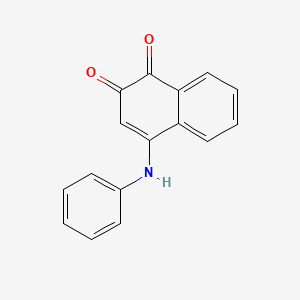
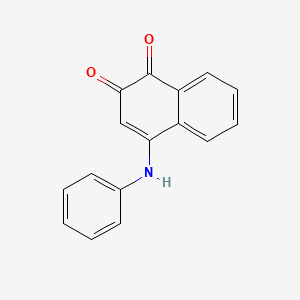
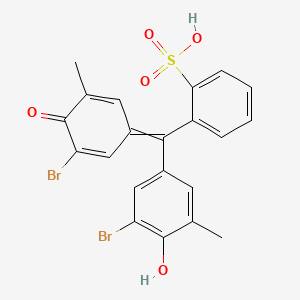
![7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-[1-(butylamino)ethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10822995.png)
![(2E)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B10822997.png)
![6-[[9-Hydroxy-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yl-16-oxatetracyclo[9.6.0.03,7.013,17]heptadeca-2,11-dien-10-yl]oxy]-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B10823013.png)
